molecular formula C6H4Br2S3 B11930252 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine

Cat. No.: B11930252
M. Wt: 332.1 g/mol
InChI Key: ZGMKNAXQTFUEIZ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is a chemical compound with the molecular formula C6H4Br2O2S It is known for its unique structure, which includes a thieno ring fused with a dithiine ring, and two bromine atoms at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dithiine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or methanol. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the parent thieno[3,4-b][1,4]dithiine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2,3-dihydrothieno[3,4-b][1,4]dithiine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine primarily involves its ability to participate in polymerization reactions. The bromine atoms facilitate the formation of reactive intermediates, which can then undergo polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated structure of the thieno[3,4-b][1,4]dithiine backbone.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is unique due to the presence of both bromine atoms and the dithiine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.

Properties

Molecular Formula

C6H4Br2S3

Molecular Weight

332.1 g/mol

IUPAC Name

5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine

InChI

InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2

InChI Key

ZGMKNAXQTFUEIZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(SC(=C2S1)Br)Br

Origin of Product

United States

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